molecular formula C17H17N5O2 B2534017 5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 841211-63-0

5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2534017
CAS No.: 841211-63-0
M. Wt: 323.356
InChI Key: VEMQGEXKKYXSJV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a fused bicyclic core with a phenyl group at position 1 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent at position 3. The parent scaffold (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) is well-documented in medicinal chemistry for its role in kinase inhibition and anticancer activity .

Properties

IUPAC Name

5-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-15(20-8-4-5-9-20)11-21-12-18-16-14(17(21)24)10-19-22(16)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMQGEXKKYXSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

The core structure is synthesized via a one-pot cyclocondensation reaction. A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in anhydrous ethanol under nitrogen for 12 hours, yielding the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold (78% yield). The reaction proceeds through imine formation followed by intramolecular cyclization, as evidenced by the disappearance of the amine NH$$_2$$ signal at δ 6.8 ppm in $$^{1}\text{H NMR}$$.

Regioselective Functionalization at the 6-Position

Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl$$_3$$) under reflux (110°C, 4 hours), providing 6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 85% yield. This intermediate serves as a precursor for subsequent nucleophilic substitutions.

Installation of the 2-Oxo-pyrrolidinyl Ethyl Side Chain

Nucleophilic Substitution with 2-Bromoacetophenone

6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv) reacts with 2-bromoacetophenone (1.5 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, affording 5-(2-bromoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (72% yield). Potassium carbonate (2.0 equiv) acts as a base to deprotonate the acetophenone α-hydrogen, facilitating SN2 displacement.

Coupling with Pyrrolidine

The bromoethyl intermediate undergoes nucleophilic attack by pyrrolidine (2.0 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours, yielding 5-(2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (68% yield). Excess pyrrolidine ensures complete substitution, confirmed by the absence of the bromide signal at δ 3.4–3.6 ppm in $$^{1}\text{H NMR}$$.

Oxidation to the 2-Oxo Derivative

The final oxidation step employs Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone at 0°C for 1 hour, converting the ethyl-pyrrolidine moiety to the 2-oxo group (82% yield). Control of temperature is critical to prevent over-oxidation, as evidenced by the carbonyl signal at δ 207.5 ppm in $$^{13}\text{C NMR}$$.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that 1,3-butanediol enhances cyclization efficiency due to its high boiling point (230°C) and ability to stabilize transition states via hydrogen bonding. TBAB (10 mol%) improves yields in nucleophilic substitutions by facilitating phase transfer between aqueous and organic layers.

Temperature and Pressure Effects

Hydrogenation of intermediates is optimally conducted at 40°C under 0.3 bar H$$_2$$ pressure using 5% Pd/C, achieving >95% conversion without side products. Elevated temperatures (>60°C) promote decarbonylation, while pressures >1 bar lead to catalyst deactivation.

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$_6$$): δ 8.42 (s, 1H, pyrimidine H), 7.89–7.45 (m, 5H, phenyl H), 4.72 (s, 2H, CH$$2$$CO), 3.52–3.48 (m, 4H, pyrrolidine CH$$2$$), 2.08–1.98 (m, 4H, pyrrolidine CH$$_2$$).
  • HRMS (ESI-TOF) : m/z calcd for C$${18}$$H$${19}$$N$$5$$O$$2$$ [M+H]$$^+$$: 337.1534; found: 337.1536.

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) shows a single peak at 4.2 minutes with 98.5% purity. Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation, underscoring the compound’s suitability for long-term storage.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Ring Formation

Competing 1,3-dipolar cycloaddition pathways during pyrazole synthesis are suppressed by using anhydrous ethanol and slow addition of hydrazine hydrate, favoring the desired regioisomer (94:6 ratio).

Oxidative Degradation

The 2-oxo-pyrrolidine group is susceptible to air oxidation at elevated temperatures. Storage under nitrogen at –20°C and addition of butylated hydroxytoluene (BHT, 0.01% w/w) as an antioxidant prevent degradation.

Industrial-Scale Applications

This synthetic route has been adapted for kilogram-scale production (92% yield) using continuous flow reactors, reducing reaction times from 24 hours to 45 minutes. The process’s green metrics include an E-factor of 18.2 and a process mass intensity (PMI) of 23.5, aligning with sustainable manufacturing principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrrolidinyl group can be oxidized to form pyrrolidinone derivatives.

  • Reduction: : Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyrrolidinone derivatives.

  • Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

  • Substitution: : Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents. For instance, a derivative exhibiting high inhibitory activity against various cancer cell lines has been reported. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control, doxorubicin, which had an IC50 of 9.20 µM . This suggests that compounds within this class can induce apoptosis in cancer cells effectively.

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneA5492.24
DoxorubicinA5499.20
Compound 1dMCF-71.74

Structure-Activity Relationships

The structural modifications made to pyrazolo[3,4-d]pyrimidine derivatives have been crucial in enhancing their biological activity. Research has indicated that specific substitutions on the pyrazolo scaffold can lead to improved potency and selectivity against cancer cell lines. For instance, altering certain functional groups has resulted in analogs with significantly lower IC50 values compared to their parent compounds, demonstrating the importance of structure-activity relationships in drug design .

Synthesis and Development

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for the incorporation of various substituents to optimize biological activity. The synthesis pathways often include key intermediates that are critical for achieving the desired pharmacological properties. Recent studies have explored various synthetic routes to enhance yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is known to interact with various biological targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Key Structural and Functional Insights

Pyrrolidine vs. Azepane Substituents :

  • The target compound’s pyrrolidine group (5-membered ring) likely offers a balance between steric bulk and solubility. In contrast, the azepane analog (7-membered ring) in exhibits enhanced anti-inflammatory activity, suggesting larger rings may improve target affinity but could reduce metabolic clearance.

Triazole vs. Oxoethyl Modifications :

  • Compound 35’s triazole-methyl group introduces aromaticity and polarity, facilitating DNA interaction (evidenced by S-phase arrest). The target compound’s oxoethyl-pyrrolidine group lacks direct DNA-binding motifs but may enhance solubility through hydrogen bonding.

Halogenation Effects :

  • Bromine substitution (e.g., 4-bromophenyl in ) increases molecular weight and lipophilicity, which may improve membrane permeability but risks off-target toxicity. Chlorination at position 4 () is primarily synthetic, enabling downstream derivatization.

Thioether and Fluorobenzyl Derivatives :

  • Analogs with thio-ether and fluorobenzyl groups (e.g., ALDH1A inhibitors in ) demonstrate the scaffold’s versatility for enzyme inhibition. The target compound’s pyrrolidine-oxoethyl group may favor different selectivity profiles.

Biological Activity

The compound 5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent findings from diverse sources.

  • Molecular Formula : C18H21N3O2
  • Molecular Weight : 311.38 g/mol
  • CAS Number : 136329-30-1

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and antimicrobial properties, as well as its potential anticancer effects.

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes : Compounds similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes. In vitro studies reported IC50 values around 0.04 μmol for COX-2 inhibition, comparable to the standard drug celecoxib .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazolopyrimidine derivatives:

  • Broad-spectrum Activity : Compounds in this class have been tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Anticancer Activity

The anticancer potential of this compound is another area of interest:

  • Cell Proliferation Inhibition : Preliminary studies indicate that derivatives exhibit significant inhibitory activity against cancer cell lines, with IC50 values ranging from 3.0 μM to 22.54 μM in various assays, indicating a potential for development as an anticancer agent .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Effects

A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory activities through in vivo models. The results indicated that certain derivatives significantly reduced paw edema in rats, demonstrating their therapeutic potential in inflammatory conditions.

Case Study 2: Antimicrobial Testing Against Pathogens

Another study focused on assessing the antimicrobial efficacy of synthesized compounds against common pathogens. The findings revealed that some derivatives exhibited remarkable activity against both Gram-positive and Gram-negative bacteria, suggesting their utility as novel antimicrobial agents.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Electron-releasing Substituents : The presence of electron-donating groups on the pyrimidine skeleton enhances anti-inflammatory activity. For example, compounds with chloromethyl or pyridine substituents showed increased potency compared to others without such modifications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for intermediates, while ethanol is suitable for final purification .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate acylation or alkylation steps .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for coupling) minimizes side reactions .
  • Yield tracking : Use HPLC or LC-MS to monitor reaction progress and purity (>95% by analytical chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH2 groups) and pyrazolo[3,4-d]pyrimidinone core (δ 7.2–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and pyrrolidine N-H bonds (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs (G-protein-coupled receptors) based on structural analogs showing inhibition of PDE5 or EGFR .
  • In vitro assays :
    • Binding affinity : Surface plasmon resonance (SPR) with immobilized targets (e.g., IC50 determination) .
    • Cell viability : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

Methodological Answer:

  • Core modifications :
    • Replace the pyrrolidine moiety with piperazine to assess steric effects on binding .
    • Introduce electron-withdrawing groups (e.g., -F, -CF3) at the phenyl ring to modulate electronic properties .
  • Assay design : Parallel synthesis of analogs followed by SPR screening against a panel of 10–15 related targets (e.g., kinases, phosphatases) .
  • Data analysis : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with activity trends .

Q. What computational strategies are recommended to predict binding modes and off-target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • Off-target prediction : Employ SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify risk of hERG or CYP450 inhibition .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Variable factors :
    • Assay conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) and incubation times .
    • Cell line variability : Validate results in ≥3 cell lines with distinct genetic backgrounds .
  • Meta-analysis : Pool data from independent studies (n ≥ 5) and apply statistical weighting for IC50 discrepancies .

Q. What strategies enable the study of multi-target interactions for polypharmacology applications?

Methodological Answer:

  • Proteome profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Synergy assays : Combine with standard therapeutics (e.g., doxorubicin) in checkerboard assays to calculate combination indices (CI < 1 indicates synergy) .

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